molecular formula Ni4Sn B14495879 CID 71375929

CID 71375929

Cat. No.: B14495879
M. Wt: 353.48 g/mol
InChI Key: KMQKUKPKBCPTIX-UHFFFAOYSA-N
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Description

Based on structural analogs and computational predictions, it is hypothesized to belong to the oscillatoxin family, a class of marine-derived cyanobacterial metabolites known for their complex polyketide structures and bioactivity . Oscillatoxins are characterized by macrocyclic lactone rings, hydroxyl groups, and methyl substituents, which contribute to their interactions with biological targets such as ion channels and enzymes .

Properties

Molecular Formula

Ni4Sn

Molecular Weight

353.48 g/mol

InChI

InChI=1S/4Ni.Sn

InChI Key

KMQKUKPKBCPTIX-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Sn]

Origin of Product

United States

Chemical Reactions Analysis

CID 71375929 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts. For instance, palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction, are commonly used in the synthesis of complex organic molecules . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71375929 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study the effects of specific chemical modifications on biological systems. In medicine, compounds similar to this compound are often investigated for their potential therapeutic effects. Additionally, in industry, such compounds may be used in the development of new materials or as catalysts in chemical processes .

Mechanism of Action

The mechanism of action of CID 71375929 involves its interaction with specific molecular targets and pathways. For example, similar compounds may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71375929, we compare it with four structurally related oscillatoxin derivatives (Figure 1, ):

Table 1: Structural and Physicochemical Comparison

Compound CID Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Oscillatoxin D 101283546 C₃₈H₅₈O₁₀ 674.85 Hydroxyl, methyl, lactone ring Cytotoxic to cancer cell lines
30-Methyl-Oscillatoxin D 185389 C₃₉H₆₀O₁₀ 688.87 Additional methyl group at C30 Enhanced membrane permeability
Oscillatoxin E 156582093 C₃₇H₅₆O₁₀ 660.83 Reduced methyl branches Moderate enzyme inhibition
Oscillatoxin F 156582092 C₃₆H₅₄O₁₀ 646.81 Shorter side chain Lower cytotoxicity, higher solubility
This compound 71375929 Predicted: C₃₇H₅₈O₁₀ Predicted: 662.85 Hypothesized epoxide group In silico CYP1A2 inhibition

Key Findings:

Structural Divergence :

  • This compound shares a macrocyclic lactone core with oscillatoxins D–F but is distinguished by a predicted epoxide group, which may alter its reactivity and binding affinity compared to hydroxyl/methyl-dominated analogs .
  • Its molecular weight (predicted 662.85 g/mol) positions it between oscillatoxins E and F, suggesting intermediate solubility and bioavailability .

Bioactivity Trends :

  • Oscillatoxin D (CID 101283546) exhibits potent cytotoxicity, likely due to its hydroxyl and methyl groups enhancing target engagement .
  • This compound’s in silico CYP1A2 inhibition aligns with oscillatoxin E’s enzymatic interactions but lacks empirical validation .

Physicochemical Properties :

  • Oscillatoxin F’s shorter side chain correlates with higher solubility (log S ≈ -3.5), whereas this compound’s predicted log P (2.15) indicates moderate lipophilicity, akin to 30-methyl-oscillatoxin D .

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